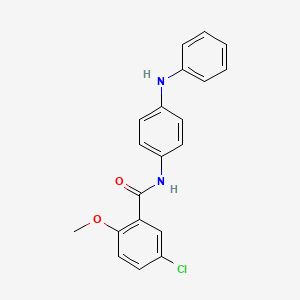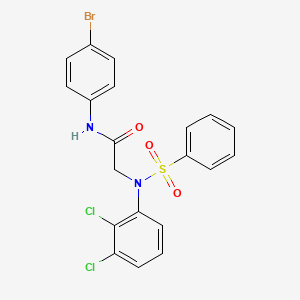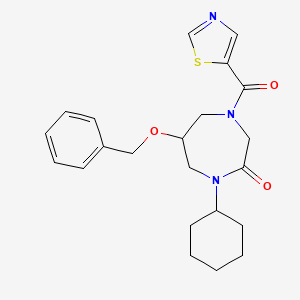
2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone, also known as AMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidinones and exhibits a unique mechanism of action that makes it a promising candidate for the development of novel drugs.
Mecanismo De Acción
The mechanism of action of 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone involves the inhibition of protein kinase CK2, an enzyme that plays a crucial role in cell proliferation and survival. By inhibiting CK2, 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone can induce cell cycle arrest and promote apoptosis in cancer cells. Furthermore, 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone has been shown to inhibit the aggregation of amyloid beta, a protein that is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone has been found to have several biochemical and physiological effects. In cancer cells, 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative diseases, 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone can inhibit the aggregation of amyloid beta, preventing the formation of toxic plaques in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone exhibits potent activity against cancer cells and has neuroprotective effects, making it a promising candidate for drug development. However, the limitations of 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research of 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone. One potential direction is the development of novel drugs based on the structure of 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone that exhibit improved solubility and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone and its potential therapeutic applications in other diseases. Finally, the development of targeted drug delivery systems that can deliver 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone specifically to cancer cells or brain tissues could further enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone involves the reaction of 2-amino-4,6-dimethylpyrimidine with aniline and propyl bromide in the presence of a catalyst. The reaction yields 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone as a white crystalline solid with a melting point of 188-190°C.
Aplicaciones Científicas De Investigación
2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Propiedades
IUPAC Name |
2-anilino-4-methyl-5-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-3-7-12-10(2)15-14(17-13(12)18)16-11-8-5-4-6-9-11/h4-6,8-9H,3,7H2,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZFXZHIPHLRAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B6115226.png)
![2-ethoxy-6-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6115244.png)
![4-(3-{[{2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B6115252.png)


![methyl 2,2-dimethyl-4,6-dioxo-5-{1-[2-(6-phenanthridinyl)hydrazino]butylidene}cyclohexanecarboxylate](/img/structure/B6115265.png)
![2-chloro-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6115268.png)
![5,8,8-trimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B6115276.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6115277.png)
![2,4-dibromo-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6115302.png)
![3-{1-[3-(acetylamino)benzoyl]-3-piperidinyl}-N-(2-chlorobenzyl)propanamide](/img/structure/B6115306.png)
![N-{2-chloro-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazino]-5-methoxyphenyl}benzamide](/img/structure/B6115312.png)
![3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B6115314.png)